molecular formula C12H9NO2S B12055198 10H-phenothiazin-3-ol 5-oxide CAS No. 38015-17-7

10H-phenothiazin-3-ol 5-oxide

Cat. No.: B12055198
CAS No.: 38015-17-7
M. Wt: 231.27 g/mol
InChI Key: NKNOZWHLHDFNKU-UHFFFAOYSA-N
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Description

10H-phenothiazin-3-ol 5-oxide: is a chemical compound belonging to the phenothiazine family Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazin-3-ol 5-oxide typically involves the oxidation of 10H-phenothiazine. One common method is the reaction of 10H-phenothiazine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 10H-phenothiazin-3-ol 5-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxide back to the parent phenothiazine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 10H-phenothiazine.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

10H-phenothiazin-3-ol 5-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-phenothiazin-3-ol 5-oxide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its ability to intercalate into DNA can lead to potential antitumor activity by disrupting DNA replication and transcription.

Comparison with Similar Compounds

    10H-phenothiazine: The parent compound, which lacks the oxide group.

    Chlorpromazine sulfoxide: A derivative with a similar structure but different substituents.

    Phenothiazine-5-oxide: Another oxide derivative with different substitution patterns.

Uniqueness: 10H-phenothiazin-3-ol 5-oxide is unique due to its specific substitution pattern and the presence of the hydroxyl and oxide groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

38015-17-7

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

5-oxo-10H-phenothiazin-3-ol

InChI

InChI=1S/C12H9NO2S/c14-8-5-6-10-12(7-8)16(15)11-4-2-1-3-9(11)13-10/h1-7,13-14H

InChI Key

NKNOZWHLHDFNKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2=O)C=C(C=C3)O

Origin of Product

United States

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